8-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
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Overview
Description
8-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a chemical compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves the reaction of appropriate fluorinated aniline derivatives with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
8-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research focuses on its antihypertensive, antidiabetic, and anticancer properties.
Industry: It is explored for use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects such as reduced blood pressure or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide
- 2- [2- (4-bromo-2-fluorobenzyl)-1,1-dioxide- 2H -1,2-benzothiazin-4 (3H)-ylidene] acetic acid
Uniqueness
8-fluoro-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is unique due to its specific fluorine substitution, which can enhance its biological activity and stability compared to other benzothiadiazine derivatives .
Properties
IUPAC Name |
8-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3S/c8-4-2-1-3-5-6(4)14(12,13)10-7(11)9-5/h1-3H,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVJMMUQRYVWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)S(=O)(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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